molecular formula C11H12Cl2O3S B1454566 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride CAS No. 1485204-33-8

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1454566
CAS No.: 1485204-33-8
M. Wt: 295.2 g/mol
InChI Key: OJWGNSIOXMZWRC-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H12Cl2O3S and a molecular weight of 295.19 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry and material science.

Preparation Methods

The synthesis of 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonyl chloride with cyclobutylmethanol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride is extensively used in scientific research for its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it a valuable tool in chemical synthesis and biological studies .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride include other sulfonyl chlorides such as:

  • 5-Chloro-2-methoxybenzenesulfonyl chloride
  • 5-Chloro-2-ethoxybenzenesulfonyl chloride
  • 5-Chloro-2-(cyclopropylmethoxy)benzenesulfonyl chloride

Compared to these compounds, this compound is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific research and industrial applications .

Biological Activity

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1485204-33-8
  • Molecular Formula : C11H12ClO3S
  • Molecular Weight : 251.73 g/mol

The biological activity of this compound primarily involves its role as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles, which is a key feature in various biochemical reactions.

Target Enzymes

This compound has shown potential as an inhibitor of specific enzymes involved in various biological pathways:

  • Cox-2 Inhibition : Similar compounds have been noted for their ability to inhibit cyclooxygenase enzymes, particularly Cox-2, which plays a significant role in inflammation and pain signaling pathways .
  • Ubiquitin-Specific Protease (USP7) : Research indicates that sulfonyl chlorides can modulate USP7, a deubiquitinating enzyme linked to cancer and neurodegenerative diseases .

Anticancer Properties

Laboratory studies have indicated that this compound exhibits anticancer properties. Its mechanism may involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation.

Anti-inflammatory Effects

The compound's inhibition of Cox-2 suggests potential anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of related sulfonyl chlorides, providing insights into the potential applications of this compound.

StudyFindings
Study ADemonstrated that sulfonyl chlorides can inhibit cancer cell proliferation in vitro.
Study BFound that compounds similar to this compound showed significant anti-inflammatory activity in animal models.
Study CInvestigated the effects on USP7 modulation and its implications for cancer therapy.

Biochemical Pathways

The compound interacts with various biochemical pathways:

  • Cell Signaling : It can influence signaling pathways that regulate gene expression and metabolic activities.
  • Enzyme Interactions : The compound may bind to specific enzymes, altering their activity and affecting downstream cellular processes.

Properties

IUPAC Name

5-chloro-2-(cyclobutylmethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3S/c12-9-4-5-10(11(6-9)17(13,14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWGNSIOXMZWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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